molecular formula C9H14N4O2 B2480044 3-Amino-1-methylpyrazol-5-yl morpholin-4-yl ketone CAS No. 1174832-12-2

3-Amino-1-methylpyrazol-5-yl morpholin-4-yl ketone

Cat. No. B2480044
M. Wt: 210.237
InChI Key: MYDBNFOGOQXBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate pyrazol derivative with a morpholine derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis3.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a known compound to reference, it’s challenging to provide a detailed molecular structure analysis4.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Again, without specific data, it’s difficult to provide a detailed analysis2.



Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the exact molecular structure of the compound. Without specific data, it’s challenging to provide a detailed properties analysis6.


Scientific Research Applications

Synthesis and Biological Activities

  • Antitumor Activity : A study highlighted the synthesis of tertiary aminoalkanol hydrochlorides derived from 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenylpropan-1-one, aiming to evaluate their antitumor activity. The synthesis involved nucleophilic addition of Grignard reagents to the amino ketone, which was initially prepared by aminomethylation of 1-(4-methylphenyl)-2-phenylethan-1-one with paraformaldehyde and morpholine. The resultant compounds demonstrated potential antitumor properties (Isakhanyan et al., 2016).

  • Synthesis of Alkyl Ketones and Derivatives : Another research focused on the reactions of 4,5-dichloroisothiazol-3-ylcarbonitrile with methylmagnesium iodide and ethylmagnesium bromide, leading to the formation of alkyl (4,5-dichloroisothiazol-3-yl) ketones. Subsequent reactions with morpholine produced 5-morpholino-substituted derivatives, highlighting the versatility of morpholine-based ketones in chemical syntheses (Potkin et al., 2013).

  • Organocatalyzed Reactions : The enantioselective synthesis of beta-(3-hydroxypyrazol-1-yl) ketones via a Michael addition reaction exemplifies the application of organocatalysis in producing compounds with high yields and excellent enantioselectivities. This showcases the role of morpholine-based ketones in facilitating organocatalyzed reactions (Gogoi, Zhao, & Ding, 2009).

Chemical Synthesis and Characterization

  • Catalytic Routes to Protected Ketones : Research on the catalytic and diastereoselective aldol route to protected α,β-dihydroxyketones using Mg(ClO4)2, bipyridine, and N-methyl morpholine reveals the utility of morpholine-based ketones in catalysis, leading to products with high synaldol diastereoselectivity (Willis, Cutting, & John, 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and properties. It’s important to handle all chemical compounds with appropriate safety measures4.


properties

IUPAC Name

(5-amino-2-methylpyrazol-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-12-7(6-8(10)11-12)9(14)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDBNFOGOQXBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-methylpyrazol-5-yl morpholin-4-yl ketone

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